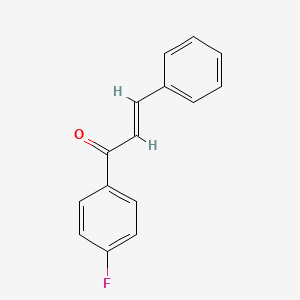

4'-Fluorochalcone

Description

The exact mass of the compound this compound is 226.079393132 g/mol and the complexity rating of the compound is 271. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQSJQWRINEFS-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-10-0, 22966-25-2 | |

| Record name | 4'-Fluorochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluorochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 399-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-FLUOROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15372ZH7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4'-Fluorochalcone for Researchers and Drug Development Professionals

An In-depth Overview of Synthetic Protocols, Spectroscopic Analysis, and Biological Mechanisms

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of 4'-Fluorochalcone, a fluorinated aromatic ketone with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of fluorinated chalcones. The guide details the widely used Claisen-Schmidt condensation for its synthesis, provides protocols for its purification, and summarizes its key characterization data. Furthermore, it elucidates the compound's engagement with critical cellular signaling pathways, offering insights into its mechanism of action.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic ketone (4'-fluoroacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens.[1]

Synthetic Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols for the Claisen-Schmidt condensation are presented below: a traditional solvent-based method and a solvent-free "green" chemistry approach.

Protocol 1: Conventional Solvent-Based Synthesis

This method utilizes an alcoholic solvent to facilitate the reaction.

Materials:

-

4'-Fluoroacetophenone

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4'-fluoroacetophenone and benzaldehyde in a minimal amount of 95% ethanol.

-

While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH or KOH dropwise.[2]

-

Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3] A precipitate will typically form as the reaction proceeds.[2]

-

After the reaction is complete, pour the mixture into ice-cold water.[2]

-

Neutralize the mixture with dilute HCl to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from 95% ethanol.[2]

Protocol 2: Solvent-Free "Green" Synthesis

This environmentally friendly method avoids the use of organic solvents during the reaction.

Materials:

-

4'-Fluoroacetophenone

-

Benzaldehyde

-

Solid Sodium hydroxide (NaOH)

-

Mortar and pestle

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Place equimolar amounts of 4'-fluoroacetophenone and benzaldehyde in a mortar.

-

Add a catalytic amount of solid NaOH to the mortar.[2]

-

Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically form a paste.[2]

-

Add cold water to the mortar and triturate the solid.

-

Transfer the slurry to a beaker and neutralize with dilute HCl.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For higher purity, recrystallize the product from 95% ethanol.[2]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following are the key analytical techniques and their expected results.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₁FO |

| Molecular Weight | 226.25 g/mol |

| Appearance | Light yellow to orange crystalline solid |

| Melting Point | 78-81 °C |

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound

| Technique | **Key Peaks / Signals (δ in ppm, J in Hz; ν in cm⁻¹) ** |

| ¹H NMR (CDCl₃) | δ 7.98-8.03 (m, 2H, Ar-H), δ 7.81 (d, J=15.7 Hz, 1H, H-β), δ 7.60-7.65 (m, 2H, Ar-H), δ 7.40-7.45 (m, 3H, Ar-H), δ 7.15-7.20 (m, 2H, Ar-H), δ 7.49 (d, J=15.7 Hz, 1H, H-α) |

| ¹³C NMR (CDCl₃) | δ 189.0, 165.8 (d, J=254.5 Hz), 145.1, 138.2, 134.8, 132.8, 131.2 (d, J=9.2 Hz), 130.6, 129.1, 128.6, 122.1, 115.8 (d, J=21.8 Hz) |

| FTIR (KBr) | ν 1660 (C=O stretching), ν 1598 (C=C stretching), ν 1225 (C-F stretching) |

| Mass Spec (EI) | m/z 226 (M⁺), 149, 121, 105, 95, 77 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Biological Activities and Signaling Pathways

Chalcones, including their fluorinated derivatives, are known to exhibit a wide range of biological activities, primarily anti-inflammatory and anticancer effects.[4] The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity via NF-κB Inhibition

This compound and related compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[5] The proposed mechanism involves the inhibition of IκBα (inhibitor of kappa B alpha) degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the transcription of pro-inflammatory genes.[5]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity via Apoptosis Induction

Several studies have demonstrated that fluorinated chalcones can induce apoptosis (programmed cell death) in cancer cells.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Chalcones can modulate the expression of key apoptosis-related proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), leading to the activation of caspases, the executioners of apoptosis.[8]

Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Modulation of Other Signaling Pathways

Research has also implicated chalcones in the modulation of other critical signaling pathways involved in cell proliferation and survival, such as the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways.[3][9] Chalcones have been shown to inhibit the phosphorylation of JAK and STAT proteins, thereby blocking their downstream signaling.[9] In the PI3K/Akt pathway, chalcones can interfere with the phosphorylation cascade, leading to decreased cell survival and proliferation.[10]

Caption: Modulation of JAK/STAT and PI3K/Akt pathways by this compound.

Conclusion

This compound is a synthetically accessible compound with promising biological activities. The Claisen-Schmidt condensation provides a reliable and adaptable method for its preparation. Its characterization is straightforward using standard spectroscopic techniques. The ability of this compound to modulate key signaling pathways such as NF-κB, apoptosis, JAK/STAT, and PI3K/Akt underscores its potential as a lead compound in the development of novel anti-inflammatory and anticancer agents. This guide provides a foundational resource for researchers to synthesize, characterize, and further investigate the therapeutic potential of this and related fluorinated chalcones.

References

- 1. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]

- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4'-Fluorochalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chalcone (B49325) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The introduction of a fluorine atom at the 4'-position of the chalcone backbone has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the diverse biological activities of 4'-fluorochalcone (B1588617) derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the 4'-fluoro substituent is often associated with increased anticancer potency.

Quantitative Data: Anticancer Activity

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| 4'-F-3-OCH3 chalcone (2a) | HepG2 | 67.51 ± 2.26 | [1][2] |

| 4'-F chalcone derivative (3c) | HepG2 | 79.22 ± 5.03 | [1] |

| 4'-F chalcone derivative (3a) | HepG2 | 87.22 ± 8.52 | [1] |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7) | Human Cancer Cell Line Panel (39 systems) | Most effective in panel | [3] |

| 4-Fluoro-3',4',5'-trimethoxychalcone | - | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 24-48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity through the inhibition of key inflammatory mediators.

Quantitative Data: Anti-inflammatory and Analgesic Activity

| Compound ID/Description | Activity | Metric | Result | Reference |

| Monomethoxychalcone 5d | Analgesic & Anti-inflammatory | - | Highest activity in series | [5][6] |

| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Anti-inflammatory | % inhibition of granuloma | Comparable to dexamethasone | [7][8] |

| 4'-amino-4-fluorochalcone | MPO Inhibition | IC50 | 0.250 ± 0.081 µmol L-1 | [9] |

Signaling Pathway: Cyclooxygenase (COX) Inhibition

A common mechanism for the anti-inflammatory action of chalcones is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.

References

- 1. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 4'-Fluorochalcone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorochalcone, with the systematic name (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is a synthetic derivative of the chalcone (B49325) family, a class of organic compounds that are precursors to flavonoids and isoflavonoids. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a fluorine atom on one of the phenyl rings can significantly alter the molecule's electronic properties and biological activity. Accurate structural elucidation and purity assessment are paramount for any further investigation. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one[1] Molecular Formula: C₁₅H₁₁FO[1] Molecular Weight: 226.25 g/mol [1][2]

The structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The "4'-fluoro" designation indicates that the fluorine atom is attached to the para-position of the phenyl ring adjacent to the carbonyl group.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on published data for closely related compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.05 | dd | ~8.8, 5.4 | H-2', H-6' |

| ~7.80 | d | 15.6 | H-β |

| ~7.65 | m | H-2, H-6 | |

| ~7.50 | d | 15.6 | H-α |

| ~7.40 | m | H-3, H-4, H-5 | |

| ~7.20 | t | ~8.8 | H-3', H-5' |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical chalcone spectra and the electronic effects of the substituents.

¹³C NMR (Carbon-13) Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~189.0 | C=O |

| ~165.5 (d, ¹JCF ≈ 255 Hz) | C-4' |

| ~145.0 | C-β |

| ~138.0 | C-1 |

| ~135.0 | C-1' |

| ~131.0 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~130.5 | C-4 |

| ~129.0 | C-2, C-6 |

| ~128.5 | C-3, C-5 |

| ~122.0 | C-α |

| ~115.8 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-4') will appear as a doublet due to carbon-fluorine coupling, with a large one-bond coupling constant (¹JCF). Other carbons in the fluorinated ring will also show smaller couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic C=C stretches |

| ~1230 | Strong | C-F stretch |

| ~980 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 225 | Moderate | [M-H]⁺ |

| 198 | Moderate | [M-CO]⁺ |

| 149 | Moderate | [M-C₆H₅]⁺ |

| 123 | High | [C₈H₄FO]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chalcones is the Claisen-Schmidt condensation.

Materials:

-

4-Fluoroacetophenone

-

Ethanol

-

Sodium hydroxide (B78521) (aqueous solution)

-

Hydrochloric acid (dilute)

Procedure:

-

Dissolve equimolar amounts of 4-fluoroacetophenone and benzaldehyde in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.

-

Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Electron Impact (EI) is a common ionization technique for this type of molecule.

Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed major fragmentation pathways for this compound in Mass Spectrometry.

Inhibition of NF-κB Signaling Pathway by Chalcones

Chalcones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4][5][6]

Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by chalcones.

References

- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Crystalline Architecture of 4'-Fluorochalcone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4'-Fluorochalcone and its halogenated and nitro-substituted analogues. It offers a comprehensive overview of their synthesis, crystallographic parameters, and the experimental protocols for their characterization, serving as a vital resource for researchers in medicinal chemistry and materials science.

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as crucial intermediates in the biosynthesis of various plant-based compounds. Their versatile chemical scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the chalcone (B49325) structure, specifically at the 4'-position, can significantly modulate its physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide focuses on the detailed crystal structure of this compound and provides a comparative analysis with its 4-chloro, 4-bromo, and 4-nitro analogues.

Molecular Structure of Chalcones

The fundamental structure of a chalcone consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon α,β-unsaturated carbonyl system. The core structure and numbering convention are illustrated below.

Caption: General Chalcone Structure and Numbering.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound and its analogues is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

General Protocol:

-

Reactant Preparation: An equimolar solution of an appropriate substituted acetophenone (B1666503) (e.g., 4-fluoroacetophenone) and a substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, or 4-nitrobenzaldehyde) is prepared in an alcoholic solvent, such as ethanol.[1]

-

Catalysis: A catalytic amount of a strong base, typically a 10% aqueous solution of sodium hydroxide (B78521) (NaOH), is added dropwise to the stirred reactant mixture.[1]

-

Reaction: The reaction mixture is stirred vigorously at a controlled temperature, often between 0-25°C, for several hours (typically 3-6 hours).[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

-

Precipitation and Isolation: Upon completion, the mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.[2]

-

Purification: The resulting solid is collected by vacuum filtration, washed with distilled water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[2]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. The slow evaporation method is the most commonly employed technique for growing crystals of chalcone derivatives.

Protocol for Slow Evaporation:

-

Solvent Selection: A solvent in which the purified chalcone has moderate solubility is chosen. Common solvents include acetone, methanol, and ethanol.

-

Solution Preparation: A saturated or near-saturated solution of the chalcone is prepared by dissolving the compound in the selected solvent at room temperature.

-

Crystallization: The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality will form. These are then carefully harvested from the mother liquor.

Experimental Workflow Visualization

The overall process from synthesis to structural analysis is depicted in the following workflow diagram.

Caption: Synthesis and Crystal Structure Analysis Workflow.

Comparative Crystallographic Data

The crystallographic data for this compound and its selected analogues are summarized in the tables below. This data allows for a direct comparison of the effects of different substituents on the crystal packing and molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound and its Analogues

| Parameter | This compound | 4-Chloro-4'-fluorochalcone[1] | 4-Bromo-4'-fluorochalcone[3][4] | 4-Nitro-4'-fluorochalcone[2] |

| Chemical Formula | C₁₅H₁₁FO | C₁₅H₁₀ClFO | C₁₅H₁₀BrFO | C₁₅H₁₀FNO₃ |

| Formula Weight ( g/mol ) | 226.24 | 260.68 | 305.14 | 271.24 |

| Crystal System | Monoclinic | Triclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | P2₁/c | P2₁/c |

| a (Å) | 8.6925 (4) | 5.8875 (3) | 4.0060 (5) | 11.231(2) |

| b (Å) | 5.9266 (2) | 7.4926 (3) | 23.1253 (12) | 10.970(2) |

| c (Å) | 22.6456 (9) | 13.6022 (6) | 13.4933 (9) | 11.520(2) |

| α (°) | 90 | 80.351 (1) | 90 | 90 |

| β (°) | 95.423 (4) | 85.483 (1) | 96.344 (6) | 117.15(3) |

| γ (°) | 90 | 83.545 (1) | 90 | 90 |

| Volume (ų) | 1161.41 (8) | 586.69 (5) | 1242.36 (19) | 1261.2(4) |

| Z | 4 | 2 | 4 | 4 |

| Temperature (K) | 293 | 100 | 295 | 293 |

| Radiation type | Mo Kα | Mo Kα | Cu Kα | Mo Kα |

| R-factor | - | - | 0.043 | - |

| wR-factor | - | - | 0.116 | - |

Note: R-factor and wR-factor values are not consistently reported across all sources in the initial abstracts. The presented values are from the available data.

Table 2: Selected Torsion Angles (°)

| Torsion Angle | This compound | 4-Chloro-4'-fluorochalcone[1] | 4-Bromo-4'-fluorochalcone[3][4] | 4-Nitro-4'-fluorochalcone[2] |

| Dihedral angle between phenyl rings | 10.53 (6) | 44.41 (6) | 8.49 (13) | Nearly parallel |

Structural Analysis and Discussion

The crystal structures of this compound and its analogues reveal several key features. In the solid state, these molecules generally adopt a trans configuration about the Cα=Cβ double bond, which is energetically favorable. The overall planarity of the molecule is influenced by the nature and position of the substituents on the aromatic rings.

For instance, the dihedral angle between the two phenyl rings is relatively small for the parent this compound (10.53°) and the 4-bromo analogue (8.49°), indicating a nearly planar conformation.[3][4] In contrast, the 4-chloro analogue exhibits a significantly larger twist, with a dihedral angle of 44.41°.[1] This deviation from planarity in the 4-chloro derivative can be attributed to steric and electronic effects influencing the crystal packing. The 4-nitro analogue is reported to be nearly planar.[2]

The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H···O, C—H···F, and in the case of the halogenated analogues, C—H···Cl and C—H···Br hydrogen bonds.[2][3][4] Pi-pi stacking interactions between the aromatic rings also play a role in stabilizing the crystal lattice, particularly in the more planar analogues.[2] These non-covalent interactions are crucial in dictating the supramolecular architecture and ultimately influence the material's bulk properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound and several of its analogues. The experimental protocols for their synthesis and crystallization, along with a comparative analysis of their crystallographic data, have been presented. The data reveals that while these compounds share a common structural scaffold, the nature of the substituent on Ring B significantly influences the molecular conformation and the supramolecular assembly in the crystalline state. This understanding is critical for the rational design of new chalcone-based derivatives with tailored biological activities and material properties. The detailed methodologies and compiled data herein serve as a valuable resource for researchers engaged in the fields of drug discovery and materials science.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Docking Studies of 4'-Fluorochalcone: A Technical Guide for Drug Development

Abstract

This technical guide provides a comprehensive overview of in silico molecular docking studies of 4'-Fluorochalcone, a synthetic chalcone (B49325) derivative with significant therapeutic potential. Chalcones, characterized by their open-chain flavonoid structure, have garnered considerable attention for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a fluorine atom at the 4'-position can significantly modulate the compound's biological activity and pharmacokinetic profile. This guide details the interaction of this compound and its analogs with various protein targets implicated in diseases such as cancer and neurological disorders. It outlines the methodologies for in silico analysis, presents available quantitative data on binding affinities, and visualizes key signaling pathways and experimental workflows to provide a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids in plants.[1][2] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] The versatility of the chalcone scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. Fluorination of chalcones, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[3]

In silico molecular docking has become an indispensable tool in modern drug discovery, enabling the prediction of the binding orientation and affinity of a small molecule to its protein target.[4] This computational approach accelerates the identification of lead compounds and provides insights into their mechanism of action at a molecular level, thereby reducing the time and cost associated with experimental screening. This guide focuses on the application of these in silico methods to understand the therapeutic potential of this compound.

Potential Protein Targets and In Silico Binding Data

In silico docking studies have identified several potential protein targets for this compound and its derivatives. The binding affinities, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Anticancer Targets

Chalcones have been extensively studied for their anticancer properties, which are often attributed to their interaction with key proteins in cancer-related signaling pathways.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[5][6] Docking studies of chalcone derivatives with the EGFR kinase domain have shown promising binding energies, suggesting their potential as EGFR inhibitors.[5][6]

-

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. Compounds that bind to the colchicine (B1669291) site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8] Several chalcone derivatives have been identified as tubulin polymerization inhibitors that interact with the colchicine binding site.[7]

Table 1: In Silico Binding Affinities of Fluorinated and Other Chalcone Derivatives with Anticancer Target Proteins

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) | In Silico Method |

| Chalcone Derivatives | EGFR Kinase Domain | 1M17 | -6.10 to -9.25 | Molecular Docking |

| Imidazole (B134444) Chalcones | EGFR Kinase Domain | - | -5.46 to -7.32 | Molecular Docking |

| Hydroxy Chalcones | EGFR Kinase Domain | 1M17 | -6.23 to -7.67 | Molecular Docking |

| Aminochalcone Derivatives | Tubulin (Colchicine Site) | - | - | Molecular Docking |

Note: The table includes data for derivatives of this compound to illustrate the potential binding affinities of this class of compounds. Further research is required to determine the specific binding energies of this compound.

Neuroprotective Targets

Chalcones have also shown potential in the treatment of neurodegenerative diseases by targeting enzymes involved in neurotransmitter metabolism.

-

Monoamine Oxidase (MAO): MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) and dopamine.[9] Inhibition of MAO-A and MAO-B is a key strategy in the treatment of depression and Parkinson's disease, respectively. Fluorinated chalcones have been investigated as selective MAO inhibitors.

Table 2: In Silico Binding Affinities and In Vitro Activity of Fluorinated Chalcone Derivatives with MAO Enzymes

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | IC50 / Ki | In Silico Method |

| Morpholine-Substituted Chalcones | MAO-A | -9.45 to -9.56 | IC50: 7.91 - 8.45 µM | Molecular Docking |

| Fluorinated Methoxylated Chalcones | MAO-B | - | Ki: 0.22 µM | Molecular Docking |

| N-methyl-piperazine Chalcones | MAO-B | -11.6 | IC50: 0.71 µM | Molecular Docking |

| Fluorobenzyloxy Chalcones | MAO-B | - | IC50: 0.0053 µM | Molecular Docking |

Note: The table showcases data for various fluorinated chalcone derivatives to highlight their potential as MAO inhibitors.

Experimental Protocols for In Silico Docking

A generalized methodology for performing in silico molecular docking studies of a small molecule like this compound with a target protein is outlined below. This protocol is based on widely used software such as AutoDock.[10]

Preparation of the Target Protein

-

Protein Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).[10]

-

Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:

Preparation of the Ligand (this compound)

-

Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field to obtain a stable conformation.

-

Ligand Preparation for Docking: The prepared ligand is saved in the appropriate format for the docking software, which includes assigning charges and defining rotatable bonds.

Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.[11]

-

Docking Algorithm Execution: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the defined grid box.[12]

-

Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each generated pose.[11]

Analysis of Docking Results

-

Binding Affinity Evaluation: The docking results are analyzed to determine the binding affinity (in kcal/mol) of the different ligand poses. The pose with the lowest binding energy is typically considered the most favorable.[10]

-

Interaction Analysis: The interactions between the best-ranked pose of this compound and the amino acid residues of the target protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[10]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for an in silico molecular docking study.

Signaling Pathways

The epidermal growth factor receptor (EGFR) signaling pathway is a complex cascade of events that regulates cell growth, survival, and differentiation.[13][14] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[15]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that undergo phases of polymerization (growth) and depolymerization (catastrophe).[3][11] This dynamic instability is crucial for various cellular processes, including mitosis.[11] Chalcones that bind to the colchicine site on tubulin can inhibit polymerization, leading to cell cycle arrest.

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, thereby regulating their levels in the brain.[16][17][18]

Conclusion

In silico docking studies serve as a powerful initial step in the drug discovery pipeline for evaluating the therapeutic potential of compounds like this compound. The available data on chalcone derivatives suggest that this compound is a promising candidate for targeting key proteins involved in cancer and neurological disorders, such as EGFR, tubulin, and MAO-A. The methodologies outlined in this guide provide a framework for conducting further computational investigations to refine our understanding of its binding interactions and mechanism of action. Future studies should focus on obtaining specific docking data for this compound with a wider range of protein targets and validating these in silico findings with in vitro and in vivo experimental assays.

References

- 1. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and molecular docking studies of aminochalcone derivatives as potential anticancer agents by targeting tubulin colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docking study of ligands into the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. MAOA gene: MedlinePlus Genetics [medlineplus.gov]

- 17. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 18. Monoamine oxidase A - Wikipedia [en.wikipedia.org]

Preliminary Anticancer Evaluation of 4'-Fluorochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anticancer evaluation of 4'-Fluorochalcone and its derivatives. Chalcones, a class of open-chain flavonoids, have garnered significant interest in oncology due to their diverse pharmacological activities. The introduction of a fluorine atom at the 4'-position of the chalcone (B49325) scaffold has been shown to enhance cytotoxic and antiproliferative effects against various cancer cell lines. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this promising area of cancer therapy.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these studies. The following tables summarize the reported IC50 values.

Table 1: In Vitro Anticancer Activity of α-Fluorinated Chalcone Derivative (4c)

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 0.202 |

| MGC-803 (Gastric Cancer) | 0.031 |

| HepG2 (Liver Cancer) | 0.254 |

| HeLa (Cervical Cancer) | 0.025 |

| A549 (Lung Cancer) | 0.076 |

| U937 (Leukemia) | 0.025 |

| Data extracted from a study on α-fluorinated chalcones, where compound 4c was identified as a potent derivative.[1] |

Table 2: In Vitro Anticancer Activity of Various Fluorinated Chalcones against HepG2 (Liver Cancer) Cells

| Compound | IC50 (µM) |

| 2a (4'-F, 3-OCH3) | 67.51 ± 2.26 |

| 2b (2',4'-diF, 3-OCH3) | 72.51 ± 1.79 |

| 3a (4'-F, 4-OH) | 87.22 ± 8.52 |

| 3c (2',4'-diF, 4-OH) | 79.22 ± 5.03 |

| Note: The substitutions on the chalcone scaffold are indicated in parentheses. These compounds were reported as novel fluoro-containing chalcones.[2] |

Table 3: Apoptosis Induction by α-Fluorinated Chalcone (4c) in MGC-803 Cells

| Concentration (nM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 1.99 |

| 18 | 19.12 |

| 36 | 35.67 |

| 72 | 57.99 |

| Apoptosis was measured by flow cytometry after 48 hours of treatment.[1] |

Table 4: Cell Cycle Arrest Induced by α-Fluorinated Chalcone (4c) in MGC-803 Cells

| Concentration (nM) | G2/M Phase Cell Population (%) |

| 0 (Control) | 32.15 |

| 18 | 50.47 |

| 36 | 83.65 |

| 72 | 90.21 |

| Cell cycle distribution was analyzed by flow cytometry.[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard protocols used in the anticancer evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

-

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of the this compound derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash them with cold phosphate-buffered saline (PBS).

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in four different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

-

Protocol:

-

Cell Treatment: Culture cells and treat them with the this compound derivative at various concentrations for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) for detection by chemiluminescence.

-

Protocol:

-

Cell Lysis: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Caspase-3, Bcl-2, Cyclin B1). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the anticancer evaluation of this compound.

Caption: Experimental workflow for the preliminary anticancer evaluation of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Logical relationship of the anticancer evaluation process for this compound.

References

4'-Fluorochalcone: A Technical Guide to its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of aromatic ketones, serve as precursors for flavonoids and exhibit a wide array of biological activities. The introduction of a fluorine atom into the chalcone (B49325) scaffold can significantly modulate its physicochemical and pharmacokinetic properties, often leading to enhanced biological efficacy. This technical guide focuses on the antimicrobial and antifungal properties of 4'-Fluorochalcone (B1588617) and its derivatives. It provides a comprehensive overview of the available quantitative data on their activity against various microbial strains, detailed experimental protocols for their synthesis and evaluation, and a discussion of their potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

The rise of multidrug-resistant microbial pathogens presents a formidable challenge to global public health. This has necessitated the urgent exploration of novel chemical scaffolds with potent antimicrobial and antifungal activities. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising class of compounds. Their versatile and readily synthesizable structure allows for extensive chemical modifications to optimize their biological activity.

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target enzymes. This compound, which features a fluorine atom on one of its phenyl rings, and its derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial and antifungal agents. This guide synthesizes the current knowledge on these compounds, providing a technical foundation for further research and development.

Quantitative Antimicrobial and Antifungal Data

While extensive data for the parent this compound is limited, numerous studies have evaluated the efficacy of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Corynebacterium ulcerans | Methicillin-resistant S. aureus (MRSA) | Reference |

| (E)-3-(2′-ethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | - | - | - | - | - | 50 | 25-50 | [1] |

| (E)-3-(3′,4′-diethoxyphenyl)-1-(4-fluoro-2-hydroxyl-phenyl)prop-2-en-1-one | - | - | - | - | - | 50 | 25-50 | [1] |

| (E)-3-(4′-diethylaminophenyl)-1-(4-fluoro-2-hydroxylphenyl)prop-2-en-1-one | - | - | - | - | 50 | 50 | 25-50 | [1] |

| Fluoro-substituted chalcone analog (Compound 12) | 62.5 | 125 | - | 125 | 125 | - | - | [2] |

Note: A dash (-) indicates that data was not reported in the cited source.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Candida glabrata | Candida parapsilosis | Reference |

| Fluoro-substituted chalcone analog (Compound 12) | 62.5 | - | 62.5 | [2] |

| Fluoro-substituted chalcone analog (Compound 3) | 15.62 | 31.25 | - | [3] |

Note: A dash (-) indicates that data was not reported in the cited source.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antimicrobial evaluation of this compound and its derivatives, based on protocols described in the scientific literature.

Synthesis of this compound Derivatives

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde.

Materials:

-

4-Fluoroacetophenone (or a derivative)

-

Substituted benzaldehyde

-

Aqueous solution of a strong base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

-

Hydrochloric Acid (HCl) for neutralization

-

Crushed ice

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar quantities of the 4-fluoroacetophenone derivative and the desired aromatic aldehyde in ethanol or methanol in a flask.

-

Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring continuously at room temperature.

-

Continue stirring the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the chalcone derivative.

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

-

Characterize the final product using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Caption: Workflow for the synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

-

Positive control (broth + inoculum)

-

Negative control (broth only)

-

Standard antibiotic or antifungal (e.g., Ampicillin, Fluconazole)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dispense the appropriate broth into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compound across the wells to create a concentration gradient.

-

Prepare the microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to the final required concentration in the test wells (typically 5 x 10⁵ CFU/mL for bacteria).

-

Inoculate each well (except the negative control) with the microbial suspension.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity).

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

-

Synthesized this compound derivatives

-

DMSO

-

Mueller-Hinton Agar (B569324) (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile paper disks (6 mm diameter)

-

Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Standard antibiotic or antifungal disks (positive control)

-

DMSO-impregnated disk (negative control)

Procedure:

-

Prepare a microbial lawn by evenly spreading the standardized inoculum onto the surface of an agar plate using a sterile swab.

-

Prepare solutions of the test compounds in DMSO at a known concentration.

-

Impregnate sterile paper disks with a specific volume of the test compound solution and allow the solvent to evaporate.

-

Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Caption: Workflow for the Agar Disk Diffusion Assay.

Putative Mechanisms of Action

The precise molecular targets of this compound are not fully elucidated; however, research on the broader class of chalcones suggests several potential mechanisms of antimicrobial and antifungal action.

Antibacterial Mechanisms

Chalcones are thought to exert their antibacterial effects through multiple pathways, which may include:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, loss of membrane potential, and leakage of essential intracellular components.

-

Inhibition of Key Enzymes: Chalcones have been shown to inhibit enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[4]

-

Interference with Cell Division: Some studies suggest that chalcones may interfere with the formation of the Z-ring by targeting the FtsZ protein, a key component of the bacterial cell division machinery.

-

Inhibition of Efflux Pumps: Chalcones may act as efflux pump inhibitors, thereby preventing the extrusion of other antibiotics from the bacterial cell and potentially reversing antibiotic resistance.[5]

Caption: Putative antibacterial mechanisms of action for fluorochalcones.

Antifungal Mechanisms

The antifungal activity of chalcones is also believed to be multifactorial:

-

Inhibition of Ergosterol Biosynthesis: A primary mechanism for many antifungal agents is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol, a key component. While not definitively proven for all fluorochalcones, this remains a plausible target.

-

Interaction with Intracellular Thiols: Chalcones can act as Michael acceptors and react with nucleophilic molecules within the cell, such as glutathione (B108866) and cysteine.[6][7] Depletion of these thiols can lead to oxidative stress and disruption of cellular processes.

-

Inhibition of Cell Wall Synthesis: Some chalcones have been reported to inhibit enzymes involved in the synthesis of the fungal cell wall, such as β(1,3)-glucan synthase and chitin (B13524) synthase.

Caption: Putative antifungal mechanisms of action for fluorochalcones.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrable antimicrobial and antifungal activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for further investigation in the quest for new anti-infective agents.

Future research should focus on:

-

Systematic evaluation of the parent this compound to establish a baseline of activity.

-

Elucidation of the specific molecular targets to better understand their mechanisms of action.

-

Structure-activity relationship (SAR) studies to optimize the chalcone scaffold for enhanced potency and selectivity.

-

In vivo efficacy and toxicity studies to assess their therapeutic potential in preclinical models.

This technical guide provides a solid foundation of the current understanding of this compound's antimicrobial and antifungal properties, and it is hoped that it will stimulate further research in this important area of drug discovery.

References

- 1. Antifungal activity in vitro of Ro 14-4767/002, a phenylpropyl-morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity Archives - Global Journal of Pure and Applied Chemistry Research (GJPACR) [eajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

Exploring the Antioxidant Potential of 4'-Fluorochalcone: A Technical Guide

Introduction

Chalcones (1,3-diaryl-2-propen-1-one) are a significant class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The antioxidant capacity of chalcones is a key area of investigation, as oxidative stress is implicated in numerous disease pathologies.[1] The introduction of a fluorine atom into the chalcone (B49325) scaffold can significantly alter its physicochemical and biological properties, potentially enhancing its efficacy and selectivity.[4] This technical guide provides an in-depth exploration of the antioxidant potential of 4'-Fluorochalcone, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde.[2][5] For this compound, this involves the reaction of 4-fluoroacetophenone with benzaldehyde.

In Vitro Antioxidant Activity Assays

A variety of assays are available to determine the antioxidant potential of chalcones, primarily based on mechanisms of hydrogen atom transfer (HAT) or single electron transfer (SET).[1] It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used, rapid, and simple method to assess the free radical scavenging ability of a compound.[1] The principle is based on the reduction of the stable DPPH radical (deep violet) to the pale yellow hydrazine (B178648) (DPPH-H) by an antioxidant.[1] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1][6]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.[1]

-

This compound Stock Solution (1 mg/mL): Dissolve 10 mg of the chalcone in 10 mL of a suitable solvent (e.g., DMSO or methanol).[1]

-

Serial Dilutions: Prepare a series of dilutions from the chalcone stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).[1] Ascorbic acid is commonly used as a positive control.[7]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the different concentrations of the chalcone solutions, positive control, or solvent (as a blank).[1]

-

Add 100 µL of the DPPH working solution to each well.[1]

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

-

The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.[6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a characteristic blue-green color with maximum absorbance at 734 nm.[1][6] In the presence of an antioxidant, the ABTS•+ is reduced, leading to decolorization.[1]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[1]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours before use.[1][8] Dilute this solution with ethanol (B145695) or phosphate (B84403) buffer (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1]

-

Chalcone Solutions: Prepare serial dilutions of the chalcone and a positive control (e.g., Trolox) as described in the DPPH assay.[1]

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of the different concentrations of the chalcone solutions, positive control, or solvent (blank).[1]

-

Add 190 µL of the ABTS•+ working solution to each well.[1]

-

Incubate the plate in the dark at room temperature for 6 minutes.[1]

-

Measure the absorbance at 734 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

-

Quantitative Data for Fluorinated Chalcone Derivatives

Direct quantitative antioxidant data for this compound is not extensively published. However, studies on closely related fluorinated chalcones provide valuable insights into the potential activity.

| Compound/Derivative | Assay | IC50 Value (µg/mL) | Standard (IC50) | Reference |

| (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | DPPH | - (Qualitative data shows activity) | Ascorbic Acid | [9] |

| 4'-fluoro-2'-hydroxy-dimethoxychalcone (5a) | DPPH | Not specified, but showed highest activity among tested derivatives | - | [10] |

Cellular Antioxidant and Enzyme Activity